(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with formaldehyde in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of (3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol may involve large-scale halogenation and trifluoromethylation processes, followed by hydroxymethylation. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding pyridine derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of (3-Chloro-5-(trifluoromethyl)pyridin-4-yl)aldehyde or (3-Chloro-5-(trifluoromethyl)pyridin-4-yl)carboxylic acid.
Reduction: Formation of 3-(trifluoromethyl)pyridin-4-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with biological macromolecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for pesticides and drugs .
Mechanism of Action
The mechanism of action of (3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with similar chemical properties but different substitution patterns.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with two chloro groups and a trifluoromethyl group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications.
Properties
Molecular Formula |
C7H5ClF3NO |
---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-12-1-5(4(6)3-13)7(9,10)11/h1-2,13H,3H2 |
InChI Key |
WOXXTMPEJAHGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.